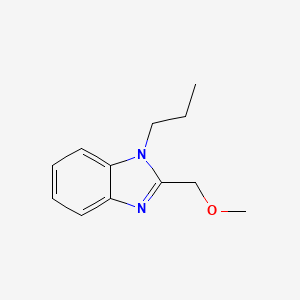
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-naphthyloxy)acetamide, commonly known as BNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BNA belongs to the class of organic compounds known as benzodioxoles and is structurally similar to MDMA (ecstasy). BNA is synthesized through a multistep process that involves the reaction of 1,3-benzodioxole with naphthalene and acetic anhydride.
Wirkmechanismus
The mechanism of action of BNA is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. BNA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. BNA also modulates the activity of glutamate receptors, which may explain its potential neuroprotective properties.
Biochemical and Physiological Effects:
BNA has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BNA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, BNA has been shown to increase the levels of antioxidants such as glutathione, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
BNA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity. BNA is also highly soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, BNA has some limitations for use in laboratory experiments. It has a short half-life, which may limit its therapeutic potential. Additionally, BNA has not been extensively studied in human subjects, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on BNA. One potential direction is to investigate its use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has shown potential neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of BNA and its potential therapeutic applications.
Synthesemethoden
The synthesis of BNA involves several steps, starting with the reaction of 1,3-benzodioxole with naphthalene in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then reacted with acetic anhydride to form the final product, BNA. This multistep process yields BNA in high purity and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
BNA has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that BNA has anxiolytic, antidepressant, and anti-inflammatory effects. BNA has also been shown to improve cognitive function and memory in animal models. Additionally, BNA has been investigated for its potential use in the treatment of drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(21-11-14-8-9-18-19(10-14)25-13-24-18)12-23-17-7-3-5-15-4-1-2-6-16(15)17/h1-10H,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQQUDQVUCERFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(naphthalen-1-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)



![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)